Sunitinib-d10

Vue d'ensemble

Description

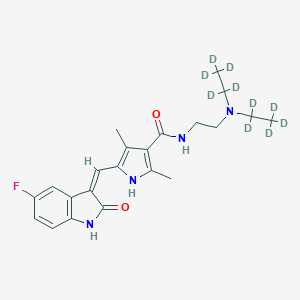

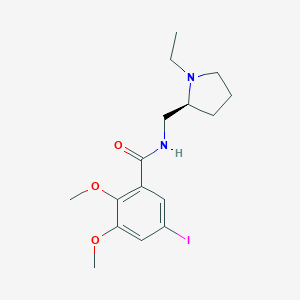

Sunitinib-d10 is a deuterium-labeled version of Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor with IC50s of 80 nM and 2 nM for VEGFR2 and PDGFRβ, respectively . It effectively inhibits autophosphorylation of Ire1α by inhibiting autophosphorylation and consequent RNase activation .

Synthesis Analysis

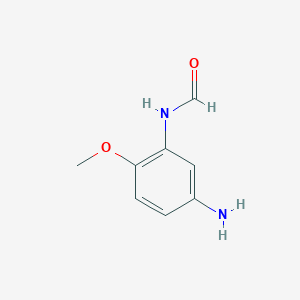

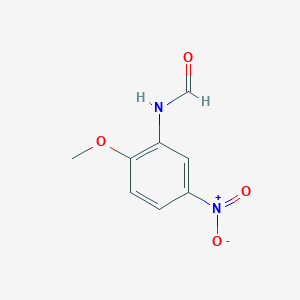

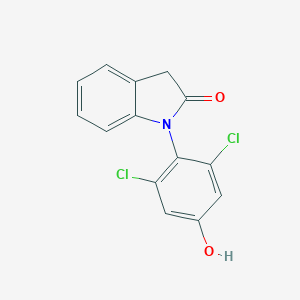

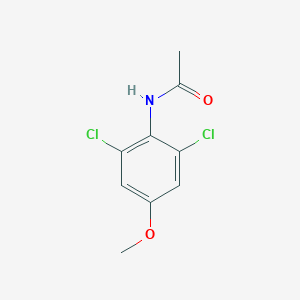

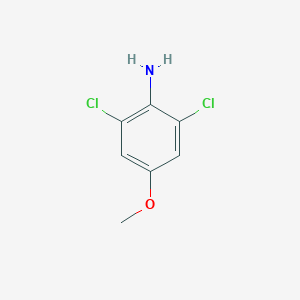

The synthesis of Sunitinib involves the preparation of a key acid aldehyde from inexpensive and stable tert-butyl and ethyl acetoacetate in several steps . The use of CDI converts it to imidazolide in situ. Coupling of this with 5-fluorooxindole gives the final Sunitinib .Molecular Structure Analysis

The molecular formula of Sunitinib-d10 is C22H17D10FN4O2 . Its average mass is 408.535 Da and its monoisotopic mass is 408.274567 Da .Chemical Reactions Analysis

Sunitinib-d10 is intended for use as an internal standard for the quantification of sunitinib by GC- or LC-MS . It is a small molecule inhibitor of receptor tyrosine kinases, including FLK1 (Ki = 9 nM), PDGFRβ (Ki = 8 nM), and FLT3 .Applications De Recherche Scientifique

Treatment of Advanced Renal Cell Carcinoma (RCC)

Sunitinib is an effective first-line treatment for patients with advanced renal cell carcinoma (RCC). It is a tyrosine kinase inhibitor that has shown promising results in treating RCC . Researchers have used mass spectrometry-based (phospho)proteomics to identify predictive biomarkers for the treatment outcome of sunitinib .

Therapeutic Drug Monitoring (TDM)

Due to the high variability in pharmacokinetics and a proven exposure–effect relationship, sunitinib is an ideal candidate for therapeutic drug monitoring (TDM). A study evaluated the feasibility of TDM of sunitinib in patients with metastatic renal cell carcinoma (mRCC) in a real-world scenario .

Treatment of Gastrointestinal Stromal Tumors (GIST)

Sunitinib is also approved for the treatment of imatinib-resistant or intolerant gastrointestinal stromal tumors (GIST) .

Treatment of Pancreatic Neuroendocrine Tumors (pNET)

Sunitinib is used for the treatment of progressive, well-differentiated pancreatic neuroendocrine tumors (pNET) .

Resistance Study in Cancer Treatment

Sunitinib is used in studies to understand the mechanism of resistance in cancer treatment. For instance, during re-challenge with 1 µM sunitinib, the metabolic conversion of sunitinib to N-desethyl sunitinib occurred .

Biomarker Identification

Sunitinib is used in research to identify potential biomarkers for treatment benefit. For example, a study identified a 78 phosphosite signature associated with sunitinib resistance and sensitivity .

Mécanisme D'action

Target of Action

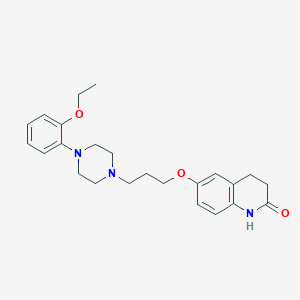

Sunitinib, the parent compound of Sunitinib-d10, is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It primarily targets several RTKs, including all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Additionally, it inhibits KIT (CD117), the RTK that drives the majority of gastrointestinal stromal tumors (GISTs). Other RTKs inhibited by Sunitinib include RET, CSF-1R, and FLT3 .

Mode of Action

Sunitinib inhibits cellular signaling by targeting these multiple RTKs . By blocking these receptors, Sunitinib disrupts the signaling pathways that promote tumor growth and angiogenesis. This leads to a decrease in tumor cell proliferation and an inhibition of new blood vessel formation within the tumor .

Biochemical Pathways

Sunitinib’s action on multiple RTKs affects several biochemical pathways. It inhibits signaling pathways such as phosphoinositide 3-kinase (PI3K)/AKT/mTOR, mitogen-activated protein kinase (MAPK), and PKC, triggering different antitumor effects . By inhibiting VEGFR and PDGFR, Sunitinib disrupts the pathways involved in angiogenesis, thereby limiting the tumor’s blood supply .

Pharmacokinetics

Sunitinib is orally administered and its bioavailability is unaffected by food . It has a high protein binding rate of 95% and is metabolized in the liver by CYP3A4 . The elimination half-life of Sunitinib is between 40 to 60 hours, and it is excreted primarily through feces (61%) and to a lesser extent through the kidneys (16%) .

Result of Action

The molecular and cellular effects of Sunitinib’s action primarily involve its antiangiogenic and antitumor activities. By inhibiting the signaling pathways of multiple RTKs, Sunitinib disrupts the processes of tumor growth, pathologic angiogenesis, and metastatic progression of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sunitinib. For instance, the tumor microenvironment, which is often hypoxic, can impact the effectiveness of Sunitinib . Additionally, genetic variations in patients can affect the pharmacokinetics and pharmacodynamics of Sunitinib, influencing its efficacy and potential side effects .

Safety and Hazards

Orientations Futures

Sunitinib, the non-deuterated version of Sunitinib-d10, has been repurposed as an experimental therapy for neovascular age-related macular degeneration . It has also been suggested that the future may lie in multi-targeted therapies including alternative agents and modalities that target both the VEGF ligand/receptor system as well as other pathways .

Propriétés

IUPAC Name |

N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHZLLDWRZWRT-BLSNYXODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649135 | |

| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sunitinib-d10 | |

CAS RN |

1126721-82-1 | |

| Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

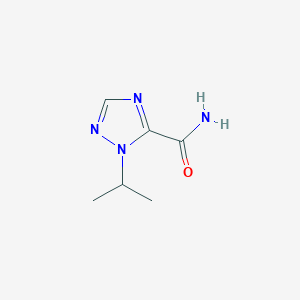

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)

![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)

![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)